The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] This guide provides an in-depth, technical comparison of the selectivity of imidazo[1,2-a]pyridine-based compounds, with a primary focus on their role as kinase inhibitors. We will delve into the experimental data that underpins our understanding of their selectivity profiles, compare their performance against relevant alternative inhibitors, and provide detailed methodologies for key evaluative experiments. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights and practical knowledge necessary to effectively assess and utilize this promising class of compounds.
The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with off-targets.[2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving high selectivity is a formidable challenge.[3] Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, ultimately limiting the therapeutic window of a compound.[3] Therefore, a rigorous evaluation of selectivity is a cornerstone of the drug discovery and development process.
Imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[4][5][6] To provide a clear and objective assessment of their selectivity, we will compare a representative imidazo[1,2-a]pyridine-based CDK inhibitor, AZ703, with two alternative CDK inhibitors from different structural classes: Dinaciclib and PF-07104091.
Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] The imidazo[1,2-a]pyridine core has been successfully employed to develop potent and selective inhibitors of these crucial cell cycle regulators.[7]
IC50 values can vary based on assay conditions.
From the data presented, AZ703 demonstrates potent inhibition of CDK1 and CDK2, with significantly less activity against CDK4. Dinaciclib, a potent inhibitor of multiple CDKs, shows broader activity across the CDK family.[8][9] PF-07104091 is reported to be a CDK2-selective inhibitor.[10] This comparative data highlights the potential for imidazo[1,2-a]pyridines to be tailored for specific CDK selectivity profiles.
A comprehensive evaluation of selectivity extends beyond the target family. It is crucial to assess the activity of lead compounds against a broad range of unrelated targets to identify potential safety liabilities. This is typically achieved through in vitro safety pharmacology profiling, which screens compounds against a panel of receptors, transporters, enzymes, and ion channels known to be associated with adverse drug reactions.[11][12]
These findings underscore the importance of thorough off-target profiling for each lead candidate within the imidazo[1,2-a]pyridine class to fully understand its unique selectivity and potential for adverse effects.
To ensure the scientific integrity of selectivity data, robust and validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the selectivity of imidazo[1,2-a]pyridine-based compounds.
This assay is fundamental for determining the potency and selectivity of a kinase inhibitor against a broad panel of kinases.
CETSA® is a powerful biophysical method used to verify target engagement in a cellular environment. It relies on the principle that the thermal stability of a protein changes upon ligand binding.
To assess potential off-target liabilities, it is essential to screen compounds against a panel of targets known to be associated with adverse drug reactions. This is often done through collaborations with contract research organizations (CROs) that offer standardized safety panels.
A standard safety panel, such as the SafetyScreen44™ Panel offered by Eurofins Discovery, includes a diverse set of targets implicated in adverse drug reactions.[16]
The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of selective therapeutic agents, particularly kinase inhibitors. This guide has provided a framework for evaluating the selectivity of these compounds, emphasizing the importance of a multi-faceted approach that includes on-target potency, broad kinase selectivity profiling, confirmation of cellular target engagement, and comprehensive off-target safety pharmacology assessment.
By employing the rigorous experimental methodologies outlined herein and carefully interpreting the resulting data in a comparative context, researchers can gain a thorough understanding of the selectivity profile of their imidazo[1,2-a]pyridine-based compounds. This knowledge is paramount for making informed decisions in lead optimization and for advancing safer and more effective drug candidates toward clinical development.
-
Mita, M. M., Mita, A. C., Moseley, J. L., et al. (2017). Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies. British Journal of Cancer, 117(10), 1479–1487. [Link]
-
Mita, M. M., Mita, A. C., Moseley, J. L., et al. (2017). Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies. British Journal of Cancer, 117(10), 1479–1487. [Link]
-
Kumar, S. K., LaPlant, B. R., Chng, W. J., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 443–448. [Link]
-
Mita, M. M., Mita, A. C., Moseley, J. L., et al. (2017). Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies. British Journal of Cancer, 117(10), 1479–1487. [Link]
-
U. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-608. [Link]
-
Gogola, J. (2024). Targeting CDK2 for cancer therapy. Journal of Experimental & Clinical Cancer Research, 43(1), 1-18. [Link]
-
Singh, P., & Kaur, M. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 47-56. [Link]
-
Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine. Retrieved January 12, 2026, from [Link]
-
Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). Retrieved from [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., Kadhum, A. A. H., Naserian, S., & Al-Masoudi, N. A. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., Kadhum, A. A. H., Naserian, S., & Al-Masoudi, N. A. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., Kadhum, A. A. H., Naserian, S., & Al-Masoudi, N. A. (2025). (PDF) Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. ResearchGate. [Link]
-
Acellera. (n.d.). Discovery of CDK2 inhibitors. Retrieved January 12, 2026, from [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. In PubChem. Retrieved January 12, 2026, from [Link]
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets. [Link]
-
DelveInsight. (n.d.). Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. Retrieved January 12, 2026, from [Link]
-
Bavetsias, V., Sun, C., Bouloc, N., Reynisson, J., Workman, P., Linardopoulos, S., ... & Blagg, J. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of medicinal chemistry, 55(20), 8722-8742. [Link]
-
Bonaventure, P., Gfeller, D., Loe, B., Dugovic, C., Yao, Y., Letavic, M. A., ... & Shelton, J. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of medicinal chemistry, 55(6), 2688-2701. [Link]
-
Gueiffier, A., & Mavel, S. (2006). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 6(12), 1331-1341. [Link]
-
Yap, T. (2024, September 13). Next generation CDK4 + CDK2 selective inhibitor in HR+ HER2- metastatic breast cancer. VJHemOnc. [Link]
-
Harris, C. S., Ali, A., Parker, M., Furet, P., Imbach, P., Lorthiois, E., ... & Van Eis, M. J. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & medicinal chemistry letters, 21(13), 3957-3961. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel. Retrieved January 12, 2026, from [Link]
-
Lee, T., Cee, V. J., Deak, H. L., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(4), 1269-1274. [Link]
-
Allen, S. G., Greschuk, J. M., Kallan, N. C., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 1(4), 154-158. [Link]
-
Gondi, S., Muralidharan, A., & Amssoms, K. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & medicinal chemistry letters, 24(15), 3463-3466. [Link]
-
Denny, W. A., Atwell, G. J., Anderson, R. F., & Wilson, W. R. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., Yu, G., Tang, J., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(34), 7439-7444. [Link]
-
Kumar, A., & Sharma, P. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590-3616. [Link]
-
Barlaam, B., Ducray, R., D'Incan, E., et al. (2010). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & medicinal chemistry letters, 20(1), 217-221. [Link]
-
Boehringer Ingelheim. (n.d.). Selectivity data panels. Retrieved January 12, 2026, from [Link]
-
Barlaam, B., Ducray, R., D'Incan, E., et al. (2010). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & medicinal chemistry letters, 20(1), 222-226. [Link]
-
Ziyaei, A., & Habibi, A. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
-
Ai, J., Li, Y., Chen, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta pharmacologica Sinica, 37(6), 846-856. [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved January 12, 2026, from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved January 12, 2026, from [Link]
-
Kim, J., & Kim, H. (2022). In silico off-target profiling for enhanced drug safety assessment. Scientific reports, 12(1), 1-11. [Link]
-
Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]
-
Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved January 12, 2026, from [Link]